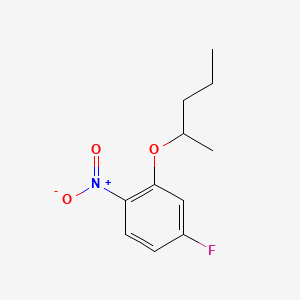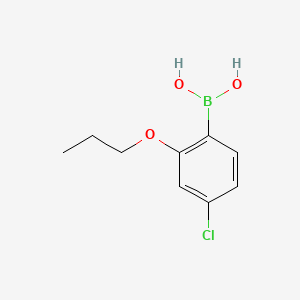
(4-Chloro-2-propoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chloro-2-propoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C9H12BClO3 . Boronic acids are widely used in various organic reactions and have potential pharmaceutical applications . They are known for their ability to form reversible covalent interactions with diols and strong Lewis bases .
Synthesis Analysis
Boronic acids can be synthesized using several methods, including Suzuki-Miyaura coupling, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The synthesis of boronic acid derivatives is relatively simple and well-known . A recent approach to synthesizing complex boronic acids involves the use of multiple chemistries and building blocks using acoustic dispensing technology .Molecular Structure Analysis
Boronic acids are considered Lewis acids, with pKa values ranging from 4 to 10 . They can bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Chemical Reactions Analysis
Boronic acids are important in various chemical reactions, including Suzuki-Miyaura coupling, aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, and addition to carbonyl and imine derivatives .Wissenschaftliche Forschungsanwendungen
Electrochemical Degradation of Herbicides
(4-Chloro-2-propoxyphenyl)boronic acid is used in the electrochemical degradation of certain herbicides. For instance, the electrochemical degradation of chloromethylphenoxy herbicides in acidic media using boron-doped diamond electrodes has been explored. This process, studied through techniques like chronoamperometry and cyclic voltammetry, reveals the effectiveness of boronic acid in mineralizing these compounds (Boye et al., 2006).
Boronic Acid in Anodic Oxidation
Boronic acid plays a significant role in the anodic oxidation of organic pollutants. A study showed how different carbon ratios in boron-doped diamond electrodes affect the electrochemical oxidation of 2,4-dichlorophenoxyacetic acid in wastewater containing chlorides, with boronic acid improving the oxidative removal efficiency (Souza et al., 2016).
Catalytic Applications in Organic Synthesis
Boronic acid, including this compound, has catalytic properties beneficial in organic synthesis. For instance, it has been used to catalyze the aza-Michael addition of hydroxamic acid to quinone imine ketals, enabling the synthesis of functionally dense cyclohexanes (Hashimoto et al., 2015).
Fluorescent Sensor Development
Boronic acid derivatives are used to develop selective fluorescent chemosensors for detecting biological active substances, including carbohydrates and bioactive substances. Their interaction with diols, forming five- or six-membered rings, makes them suitable for these applications (Huang et al., 2012).
Boronic Acids in Biomedical Applications
This compound is also relevant in biomedical research. Boronic acid-containing polymers have been used in the treatment of various diseases, including HIV, obesity, diabetes, and cancer, demonstrating their versatility and potential in medical applications (Cambre & Sumerlin, 2011).
Fluorescence Quenching Studies
The fluorescence quenching properties of boronic acid derivatives have been studied, providing insights into their interaction with other molecules and their potential use in various applications, including sensing and imaging (Geethanjali et al., 2015).
Pharmaceutical Applications
Additionally, boronic acid compounds, including this compound, have been explored for their potential as pharmaceutical agents. Their unique structural features allow for the development of potent enzyme inhibitors and other therapeutic agents (Yang et al., 2003).
Wirkmechanismus
Target of Action
The primary target of (4-Chloro-2-propoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is crucial for the success of this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, such as this compound, transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various chemical reactions and synthesis processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the propensity of boronic acids to undergo protodeboronation is highly variable and dependent on the reaction conditions employed . Additionally, the compound’s stability in water suggests that its action could be influenced by the presence of water and other solvents .
Zukünftige Richtungen
The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . Future research will likely continue to explore the potential of boronic acids in medicinal chemistry, with the aim of developing new promising drugs .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of (4-Chloro-2-propoxyphenyl)boronic acid are not well-documented in the literature. Boronic acids are generally known for their ability to interact with various biomolecules. They can form reversible covalent bonds with diols, a functional group found in many biomolecules such as sugars and certain proteins . This property could potentially allow this compound to interact with these biomolecules in a reversible manner.
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of studies focusing on this compound. Boronic acids have been shown to interact with various cellular processes. For example, they can influence cell function by interacting with certain cell signaling pathways and affecting gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade easily . They can have long-term effects on cellular function, as observed in in vitro or in vivo studies .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
(4-chloro-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQYHKYIPALSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681706 |
Source


|
| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-03-9 |
Source


|
| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2S,4R)-4-(dimethylamino)-2-pyrrolidinyl]methanol](/img/structure/B567001.png)
![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)
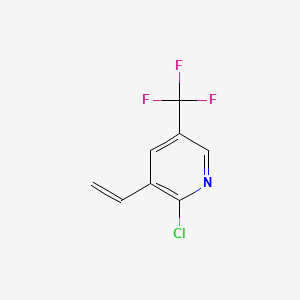

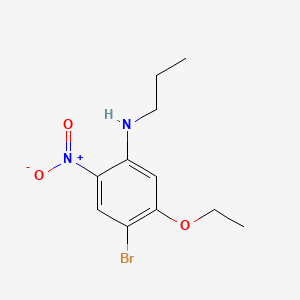
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B567011.png)

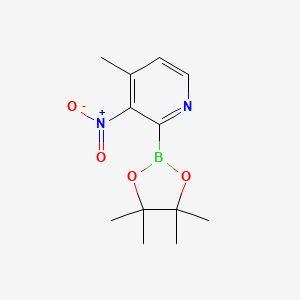
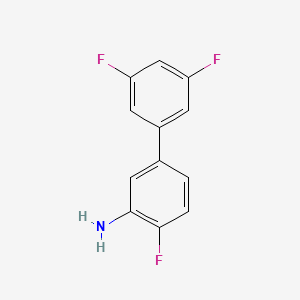

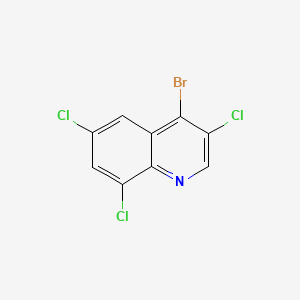
![6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B567020.png)

